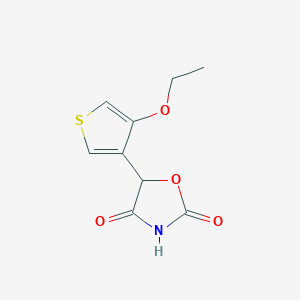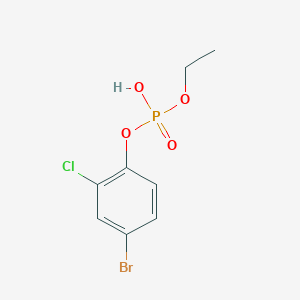![molecular formula C8H13NOS B14427359 N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine CAS No. 83369-33-9](/img/structure/B14427359.png)
N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-6-Thiabicyclo[322]nonan-7-ylidenehydroxylamine is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
The synthesis of N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the bicyclic structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the bicyclic structure, often using halogens or other substituents under specific conditions.
Applications De Recherche Scientifique
N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialized chemicals and materials, benefiting from its stability and reactivity.
Mécanisme D'action
The mechanism by which N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.
Comparaison Avec Des Composés Similaires
N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine can be compared with other similar compounds, such as:
3-Azabicyclo[3.2.2]nonanes: These compounds share a similar bicyclic structure but differ in their functional groups and reactivity.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: This compound has a different ring system and exhibits distinct chemical properties.
3,6-Diazabicyclo[3.2.2]nonan-7-one: Another related compound with variations in its nitrogen-containing rings.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
83369-33-9 |
|---|---|
Formule moléculaire |
C8H13NOS |
Poids moléculaire |
171.26 g/mol |
Nom IUPAC |
N-(6-thiabicyclo[3.2.2]nonan-7-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H13NOS/c10-9-8-6-2-1-3-7(11-8)5-4-6/h6-7,10H,1-5H2 |
Clé InChI |
ZUJOSFYIVQGLLJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC(C1)SC2=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14427288.png)
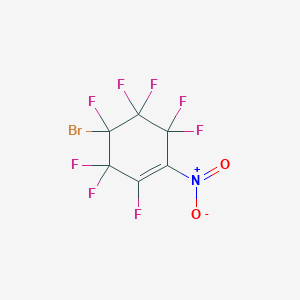

![(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline](/img/structure/B14427312.png)
![N'-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14427319.png)
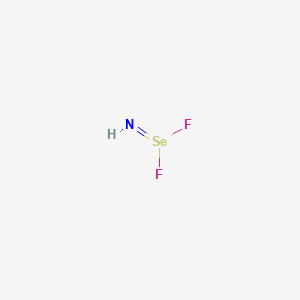
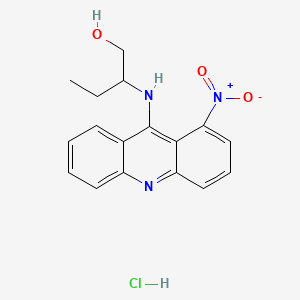



![Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14427348.png)
